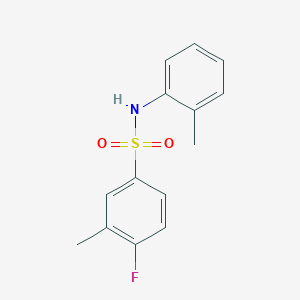
4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound belongs to the sulfonamide class of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of certain signaling molecules. Specifically, 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. Additionally, 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide has been shown to exhibit a wide range of biological activities, making it a versatile compound for studying various disease models. However, one limitation of using 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods for 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide, which could improve its availability for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide and its potential as a pharmaceutical agent. Other future directions include the development of 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide-based drug delivery systems and the investigation of 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. Its synthesis method has been well-established, and it has been shown to exhibit anti-inflammatory, anticancer, and antiproliferative activities. The mechanism of action of 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide is believed to involve the inhibition of enzymes involved in the biosynthesis of certain signaling molecules. 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide has several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. While there are advantages and limitations to using 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide in lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and the investigation of its potential as a drug delivery system.
Synthesemethoden
The synthesis of 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-methylaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide in a high yield. This synthesis method has been reported in several research articles, and the purity of the product has been confirmed through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide has been studied extensively for its potential as a pharmaceutical agent. It has been shown to exhibit anti-inflammatory, anticancer, and antiproliferative activities in various in vitro and in vivo models. 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide has also been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide has shown promise as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C14H14FNO2S |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
4-fluoro-3-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-10-5-3-4-6-14(10)16-19(17,18)12-7-8-13(15)11(2)9-12/h3-9,16H,1-2H3 |
InChI-Schlüssel |
ALMKQHFQCZKXAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)C |
Kanonische SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![Methyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280767.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)
